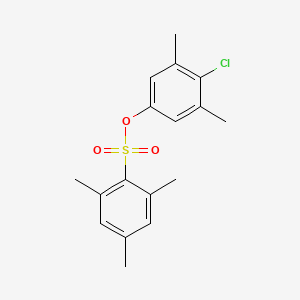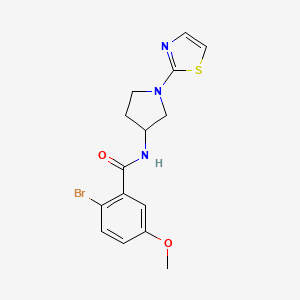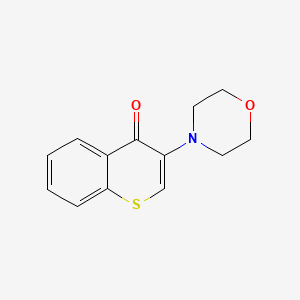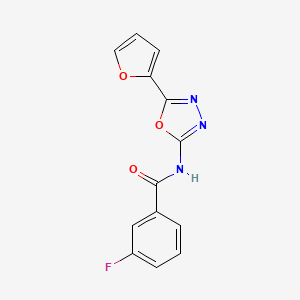
(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate is a chemical substance with the molecular formula C17H19ClO3S . It is related to 4-Chloro-3,5-dimethylphenol, which is also known as 4-Chloro-3,5-xylenol or PCMX .
Molecular Structure Analysis
The molecular structure ofThis compound consists of 17 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in various chemical databases . Physical and Chemical Properties Analysis
The boiling point ofThis compound is predicted to be 475.3±45.0 °C . The density is predicted to be 1.225±0.06 g/cm3 at 20 °C and 760 Torr .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis and structural characterization of sterically hindered isomers related to "(4-Chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate" have been extensively studied. For example, the synthesis of two new structural isomers by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid has been reported. These compounds were characterized using X-ray single crystal diffraction, revealing their molecular-electronic structure and providing insights into their kinetic behaviors in aqueous solutions, which correlates well with their stereo-chemical characteristics (Rublova et al., 2017).
Catalysis and Reactions
Research has also focused on the role of related compounds in catalysis and organic reactions. For instance, selenoxides, which are analogous in their reactivity patterns to sulfonates, have been used as catalysts for the bromination of organic substrates in the presence of sodium bromide and hydrogen peroxide, showcasing the utility of these compounds in facilitating organic transformations (Goodman & Detty, 2004).
Polymerization Processes
A notable application is in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene using iron(III) 2,4,6-trimethylbenzenesulfonate. This process results in highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films, demonstrating the compound's utility as an oxidant in the preparation of conductive polymers (Subramanian et al., 2009).
Nonlinear Optics
Furthermore, derivatives of "this compound" have been explored for their potential in nonlinear optical applications. The preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, known for their excellent second-order nonlinear optical properties, highlight the versatility of sulfonate derivatives in this field (Ogawa et al., 2008).
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3S/c1-10-6-13(4)17(14(5)7-10)22(19,20)21-15-8-11(2)16(18)12(3)9-15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPHQCUFLTTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)


![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)
![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)
![(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2958847.png)

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)
![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)


![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)


